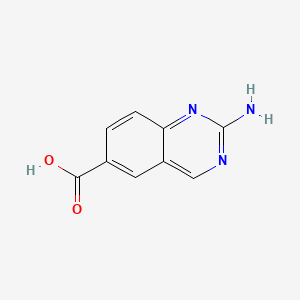

2-Aminoquinazoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-aminoquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h1-4H,(H,13,14)(H2,10,11,12) |

InChI Key |

WNNKMWCVPUPALT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Quinazoline Scaffold in Medicinal Chemistry: Pharmacophore Mechanics, Target Profiling, and Synthetic Workflows

Executive Summary

The quinazoline core—a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring—is recognized as a "privileged scaffold" in medicinal chemistry 1[2]. Its unique physicochemical properties allow for extensive functionalization, making it a highly versatile pharmacophore. Over the last two decades, quinazoline derivatives have revolutionized targeted oncology, particularly through the potent inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) 3[3]. This technical whitepaper provides an in-depth analysis of the quinazoline scaffold, detailing its target engagement mechanisms, quantitative efficacy data, and validated synthetic protocols.

Pharmacophore Mechanics and Target Engagement

The structural geometry of quinazoline closely mimics the adenine moiety of adenosine triphosphate (ATP). This structural homology is the fundamental causality behind its success as a competitive kinase inhibitor 4[4]. When a quinazoline derivative enters the intracellular kinase domain of EGFR, the nitrogen atoms (N1 and N3) of the pyrimidine ring participate in critical hydrogen-bonding interactions with the hinge region of the kinase 3[3].

By occupying the ATP-binding pocket, quinazolines prevent the autophosphorylation of the tyrosine kinase domain. This blockade halts downstream signal transduction cascades—most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—ultimately arresting cell proliferation and inducing apoptosis in malignant cells 5[5].

Diagram 1: EGFR signaling pathway and the mechanism of ATP-competitive quinazoline inhibitors.

Quantitative Landscape of Quinazoline-Based Therapeutics

Since the landmark FDA approval of Gefitinib in 2003, multiple generations of quinazoline-based drugs have been developed to combat wild-type and mutated EGFR variants (such as the T790M resistance mutation) 4[4]. The table below summarizes the target profiles and inhibitory concentrations of key FDA-approved quinazoline derivatives.

| Drug Name | Primary Target(s) | Assay Type | IC50 / GI50 (nM) | Clinical Indication |

| Gefitinib | EGFR (Wild-type) | Cell Proliferation (A431) | 80 - 100 | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR (Wild-type) | Cell Proliferation (A431) | ~100 | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR & HER2 | Cell Proliferation (BT-474) | 160 (EGFR), 100 (HER2) | HER2-positive Breast Cancer |

| Afatinib | EGFR & HER2 | Kinase Inhibition | 0.5 (EGFR), 14 (HER2) | NSCLC (EGFR exon 19 deletions) |

| Vandetanib | VEGFR, EGFR, RET | Kinase Inhibition | 40 (VEGFR), 500 (EGFR) | Medullary Thyroid Cancer |

Data aggregated from biochemical kinase inhibition and cell proliferation assays 4[4], 5[5]. Direct comparison requires standardized assay conditions.

Synthetic Methodologies: Constructing the Quinazoline Core

While various synthetic routes exist, the Niementowski Quinazoline Synthesis remains one of the most robust and historically significant methods for assembling the bicyclic core 6[6]. Originally developed in 1895, modern adaptations utilize microwave irradiation and solvent-free conditions to align with green chemistry principles, drastically improving yields and reducing reaction times 7[7].

The reaction involves the thermal condensation of anthranilic acid (2-aminobenzoic acid) with an amide (e.g., formamide). The causality of this reaction sequence is rooted in nucleophilic acyl substitution followed by intramolecular cyclization. The amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the amide. Subsequent elimination of ammonia yields an N-acyl intermediate, which then undergoes thermal dehydration to close the pyrimidine ring, forming a 4-oxo-3,4-dihydroquinazoline 6[6].

Diagram 2: Microwave-assisted Niementowski synthesis workflow for the quinazolinone core.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

This protocol is designed as a self-validating system. In-process monitoring ensures that intermediate formation and final cyclization are empirically verified before proceeding to purification 7[7].

Reagents & Materials:

-

Anthranilic acid (1.0 equivalent, 10 mmol)

-

Formamide (Excess, 30-50 mmol)

-

Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: Accurately weigh 10 mmol of anthranilic acid and mix thoroughly with 30 mmol of formamide in a microwave-safe reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at 150°C for 5–10 minutes at a power of 150–200 W.

-

In-Process Monitoring (TLC/LC-MS): Pause the irradiation at the 5-minute mark. Extract a micro-aliquot, dissolve in methanol, and analyze via TLC (Ethyl Acetate:Hexane, 7:3) or LC-MS.

-

Quenching and Precipitation: Once complete, cool the reaction vessel to room temperature. Pour the crude mixture into 50 mL of crushed ice/water with vigorous stirring.

-

Causality: The sudden drop in temperature and high aqueous polarity forces the hydrophobic quinazolin-4(3H)-one to precipitate out of the formamide solution.

-

-

Isolation and Purification: Vacuum filter the precipitate and wash with cold water to remove residual formamide. Recrystallize the crude solid from hot ethanol.

Future Perspectives

While first-generation quinazolines (Gefitinib, Erlotinib) revolutionized NSCLC treatment, acquired resistance via the T790M mutation (which increases the kinase's affinity for ATP, outcompeting the drug) remains a clinical hurdle 3[3]. Future medicinal chemistry efforts are focusing on modifying the quinazoline scaffold at the C-6 and C-7 positions with electrophilic warheads (e.g., acrylamides) to create irreversible, covalent bonds with Cys797 in the EGFR active site, permanently disabling the mutant kinase and overcoming resistance mechanisms.

References

- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade Source: Bentham Science URL

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: NIH / MedChemComm URL

- Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR Source: Benchchem URL

- Niementowski quinazoline synthesis Source: Grokipedia URL

- Troubleshooting guide for the synthesis of quinazoline derivatives Source: Benchchem URL

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Applications of Amino-Quinazolines in Cancer: Molecular Mechanisms, Resistance, and Kinase Profiling

The Amino-Quinazoline Scaffold: A Privileged Pharmacophore in Oncology

The amino-quinazoline core—specifically the 4-anilinoquinazoline derivative—has emerged as one of the most successful and highly privileged scaffolds in targeted cancer therapy[1]. Its architectural success lies in its biomimetic properties: the quinazoline nitrogen atoms (N1 and N3) perfectly mimic the adenine ring of adenosine triphosphate (ATP). This allows the molecule to anchor deep within the highly conserved ATP-binding cleft of receptor tyrosine kinases (RTKs) via critical hydrogen bonds to the kinase hinge region (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR).

By competitively displacing ATP, amino-quinazolines arrest autophosphorylation, effectively shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades. The modularity of the 4-anilinoquinazoline scaffold has allowed drug developers to iteratively tune its pharmacokinetics, target residence time, and mutant selectivity, yielding three distinct generations of life-saving therapeutics.

Evolution of EGFR Inhibitors and the Causality of Resistance

The clinical journey of amino-quinazolines is a masterclass in structure-based drug design responding to evolutionary tumor biology.

First-Generation: Reversible ATP Competition

Early amino-quinazolines like gefitinib and erlotinib were designed as reversible, ATP-competitive inhibitors[2]. They demonstrated profound efficacy in non-small cell lung cancer (NSCLC) patients harboring activating mutations (e.g., exon 19 deletions or L858R substitutions). However, clinical utility is almost universally curtailed by the emergence of the T790M gatekeeper mutation .

-

The Causality of Resistance: The substitution of threonine with a bulkier methionine at position 790 was initially thought to cause steric hindrance. However, kinetic studies revealed that T790M actually increases the kinase's binding affinity for endogenous ATP[2]. Because gefitinib and erlotinib are reversible competitive inhibitors, they are simply outcompeted by the higher localized concentration and affinity of ATP[3].

Third-Generation: Covalent Targeting

To overcome the T790M ATP-affinity shift, developers engineered third-generation inhibitors like osimertinib . These molecules feature a Michael acceptor (an acrylamide group) appended to the quinazoline/pyrimidine-like core.

-

The Mechanism of Action: Osimertinib acts as an irreversible covalent inhibitor. It first binds reversibly to the ATP pocket, positioning the acrylamide group in perfect proximity to a specific nucleophilic cysteine residue (Cys797) located at the edge of the catalytic cleft. A rapid Michael addition ensues, forming a permanent covalent bond[4]. Because the inhibition is irreversible, the increased ATP affinity caused by T790M is rendered irrelevant.

The Emerging Challenge: C797S Mutation

Tumors inevitably adapt. The most common on-target resistance mechanism to osimertinib is the C797S mutation [4].

-

The Causality of Resistance: The mutation of cysteine to serine replaces a highly nucleophilic sulfhydryl (-SH) group with a less reactive hydroxyl (-OH) group. This single atom swap abolishes the ability of osimertinib to form a covalent bond. If the C797S mutation occurs in trans (on a different allele) to T790M, a combination of 1st and 3rd generation TKIs can be used. However, if it occurs in cis (on the same allele), the tumor becomes refractory to all currently approved EGFR TKIs, necessitating the development of 4th-generation allosteric or reversible mutant-selective inhibitors[5].

Diagram 1: EGFR signaling pathway and the mechanism of C797S-mediated osimertinib resistance.

Quantitative Efficacy Profiling

To guide lead optimization, application scientists rely on highly standardized biochemical profiling. Table 1 summarizes the shifting potency profiles of key amino-quinazoline derivatives against wild-type and mutated kinase variants.

Table 1: Comparative Profiling of Key EGFR Inhibitors

| Compound | Generation | Binding Mode | Target Profile | Resistance Vulnerability |

| Gefitinib | 1st Gen | Reversible | EGFR (L858R, Ex19del) | T790M, MET Amplification |

| Erlotinib | 1st Gen | Reversible | EGFR (L858R, Ex19del) | T790M, Bypass Tracks |

| Afatinib | 2nd Gen | Irreversible | Pan-HER, EGFR (L858R) | T790M (Dose-limiting WT toxicity) |

| Osimertinib | 3rd Gen | Irreversible | EGFR (T790M, L858R) | C797S, MET Amplification |

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To accurately determine the IC₅₀ of novel amino-quinazolines, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[6].

Causality of Assay Choice: Standard fluorescence assays are plagued by autofluorescence from the chemical library compounds. TR-FRET utilizes a Europium (Eu) chelate donor, which has a remarkably long emission half-life. By introducing a time delay (e.g., 50–100 µs) before reading the emission, all short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio. Furthermore, FRET only occurs when the specific kinase phosphorylation event brings the donor and acceptor into sub-nanometer proximity, ensuring absolute target specificity.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Optimization

-

Kinase Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[6].

-

Scientific Rationale: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP binding. DTT keeps the crucial Cys797 residue in a reduced state (essential for testing covalent inhibitors). Tween-20 prevents non-specific adsorption of hydrophobic amino-quinazolines to the microplate walls.

-

-

Enzyme/Substrate: Dilute recombinant EGFR (WT or mutant) and a biotinylated poly-GT peptide substrate in the Kinase Buffer.

2. Compound Incubation (Target Engagement)

-

Dispense 2.5 µL of serially diluted amino-quinazoline (in DMSO) into a low-volume 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution.

-

Crucial Step: Incubate for 15–30 minutes at room temperature before adding ATP.

-

Scientific Rationale: Covalent inhibitors require time to undergo the Michael addition. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.

-

3. Kinase Reaction

-

Initiate the reaction by adding 5 µL of the Substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

4. Detection & Self-Validation

-

Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (SA-APC, Acceptor).

-

Scientific Rationale: EDTA chelates Mg²⁺, instantly halting kinase activity.

-

-

Self-Validation Controls: Ensure the plate includes "Max Signal" wells (DMSO vehicle only) and "Min Signal" wells (No ATP, or a potent pan-kinase inhibitor like Staurosporine). Calculate the Z'-factor; a value > 0.6 validates the assay's robustness.

5. Data Acquisition

-

Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm for Eu, 665 nm for APC).

-

Calculate the FRET ratio (665 nm / 620 nm) and plot against the log of compound concentration to derive the IC₅₀ via a four-parameter logistic fit.

Diagram 2: Step-by-step TR-FRET workflow for evaluating amino-quinazoline kinase inhibition.

Sources

- 1. scielo.br [scielo.br]

- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. memoinoncology.com [memoinoncology.com]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Architectural and Synthetic Profiling of 2-Aminoquinazoline-6-carboxylic Acid: A Privileged Scaffold in Kinase Inhibition

Executive Summary

In modern medicinal chemistry, the 2-aminoquinazoline moiety is widely recognized as a "privileged scaffold" due to its pleiotropic pharmacological profile and exceptional target engagement capabilities. Among its derivatives, 2-Aminoquinazoline-6-carboxylic acid (CAS: 2138080-46-1) stands out as a highly versatile, bifunctional building block[1].

This technical guide provides an in-depth analysis of the structural biology, mechanistic utility, and synthetic methodology of 2-aminoquinazoline-6-carboxylic acid. Designed for drug development professionals, this whitepaper bridges the gap between theoretical molecular design and practical, self-validating laboratory execution.

Structural Architecture and Physicochemical Profile

The molecular architecture of 2-aminoquinazoline-6-carboxylic acid integrates three distinct functional zones, each contributing to its pharmacokinetic and pharmacodynamic viability:

-

The Pyrimidine Ring (N1-C2-N3): The 2-amino substitution acts as a critical hydrogen bond donor/acceptor. This geometry is perfectly calibrated to interact with the ATP-binding hinge region of various kinase domains.

-

The Fused Benzene Ring: Provides essential hydrophobic interactions within the binding pocket, stabilizing the ligand-receptor complex.

-

The 6-Carboxylic Acid: This moiety serves a dual purpose. Biologically, it modulates the compound's aqueous solubility and alters its isoelectric point. Synthetically, it acts as an indispensable handle for late-stage functionalization, allowing for peptide coupling, amide bond formation, or the attachment of PROTAC (Proteolysis Targeting Chimera) linkers.

Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 2138080-46-1[1] |

| Molecular Formula | C₉H₇N₃O₂[1] |

| Molecular Weight | 189.17 g/mol [1] |

| SMILES String | O=C(C1=CC=C2N=C(N)N=CC2=C1)O[1] |

| Commercial Purity Standard | ≥98%[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Mechanistic Role: The 2-Aminoquinazoline Scaffold in Targeted Therapeutics

Aberrant kinase signaling is a primary driver in oncogenesis, angiogenesis, and fibrotic diseases. The 2-aminoquinazoline scaffold has been extensively validated as a potent, selective inhibitor of receptor tyrosine kinases[2].

Compounds derived from this core have demonstrated profound efficacy in targeting transmembrane receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. By acting as ATP-competitive inhibitors, these molecules block the autophosphorylation of the receptor, thereby halting downstream signaling cascades (such as the PI3K/AKT and RAS/RAF/MEK pathways) that dictate tumor cell proliferation[3].

Kinase inhibition mechanism by 2-aminoquinazoline derivatives leading to cell cycle arrest.

Rational Synthesis: A Self-Validating Experimental Workflow

While various methods exist to construct the 2-aminoquinazoline core—such as the acid-mediated [4+2] annulation of N-benzyl cyanamides[4] or metal-free oxidative annulations[2]—the most scalable and atom-economical route for the 6-carboxylic acid derivative is the base-mediated cyclocondensation of 4-amino-3-formylbenzoic acid with guanidine.

As a principle of rigorous scientific practice, the following protocol is designed as a self-validating system . It relies on In-Process Controls (IPCs) to dictate workflow progression, ensuring that empirical data, rather than arbitrary timeframes, govern the synthesis.

Self-validating synthetic workflow for 2-Aminoquinazoline-6-carboxylic acid.

Step-by-Step Methodology & Causality

Step 1: Reactant Preparation & Solvation

-

Action: Suspend 4-amino-3-formylbenzoic acid (1.0 eq) and guanidine hydrochloride (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is selected for its high boiling point and superior dielectric constant. It effectively solvates both the organic precursor and the highly polar guanidine salt, preventing localized concentration gradients and ensuring a homogeneous reaction environment.

Step 2: Base Addition

-

Action: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) portion-wise under a nitrogen atmosphere.

-

Causality: K₂CO₃ serves a critical dual function. First, it neutralizes the guanidine hydrochloride to release the highly nucleophilic free guanidine base. Second, it deprotonates the carboxylic acid moiety of the starting material, preventing competitive self-condensation or unwanted side reactions.

Step 3: Thermal Cyclization & IPC (The Self-Validating Step)

-

Action: Elevate the reaction temperature to 120°C.

-

Causality: The initial nucleophilic attack forms an amidine intermediate. High thermal energy is required to drive the subsequent intramolecular cyclization and dehydration steps, which ultimately yield the thermodynamically stable aromatic quinazoline ring[2].

-

Validation (IPC): After 8 hours, extract a 50 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Do not proceed until the precursor mass is completely depleted and the target product mass (m/z 190, [M+H]⁺) constitutes >98% of the total ion chromatogram. If incomplete, maintain heating and re-test every 2 hours.

Step 4: Acidification & Isoelectric Precipitation

-

Action: Cool the mixture to 0-5°C. Slowly titrate with 1M HCl until the pH reaches exactly 4.0.

-

Causality: 2-Aminoquinazoline-6-carboxylic acid is an amphoteric molecule (featuring a basic 2-amino group and an acidic 6-carboxylic acid). Adjusting the pH to 4.0 approximates the molecule's isoelectric point, forcing it into a zwitterionic state with minimal aqueous solubility, thereby triggering rapid crystallization.

Step 5: Filtration & Washing

-

Action: Filter the precipitate under a vacuum. Wash sequentially with ice-cold deionized water and cold ethanol.

-

Causality: The cold water wash removes inorganic byproducts (KCl), while the cold ethanol strips away unreacted organic impurities and residual DMF without dissolving the target compound.

Analytical Validation Standards

To guarantee the scientific integrity of the synthesized batch prior to downstream biological assays, orthogonal analytical techniques must be employed:

-

¹H-NMR (DMSO-d₆): Structural confirmation relies on identifying the diagnostic quinazoline C4 proton, which typically appears as a sharp singlet around δ 9.1 ppm. The 2-amino protons will present as a broad singlet around δ 7.0-7.5 ppm, which will disappear upon D₂O exchange.

-

HPLC: Reverse-phase HPLC (C18 column, gradient Water/Acetonitrile with 0.1% TFA) must yield a single sharp peak with a purity of ≥98%, confirming the complete consumption of the amidine intermediate.

Sources

The Architecture of Kinase Inhibition: A Technical Guide to the Synthesis of Bioactive Amino-Quinazolines

Pharmacological Architecture: The 4-Aminoquinazoline Core

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, profoundly impacting the landscape of targeted oncology. By competitively binding to the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2, these compounds disrupt oncogenic signaling cascades. As detailed in comprehensive reviews on kinase inhibitors ()[1], the N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP. Meanwhile, the C4-amino substituent (typically an aniline derivative) projects deep into the hydrophobic pocket, dictating target selectivity and binding affinity ()[2].

EGFR signaling pathway inhibition by 4-aminoquinazoline derivatives.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of bioactive 4-aminoquinazolines typically converges on the nucleophilic aromatic substitution ( SNAr ) of a 4-haloquinazoline intermediate. The strategic choice to route the synthesis through a quinazolin-4(3H)-one intermediate, followed by deoxychlorination, is driven by the commercial availability and stability of anthranilic acid starting materials ()[3].

Step-by-step retrosynthetic workflow for 4-aminoquinazoline synthesis.

Self-Validating Synthetic Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic causality (the why) and embedded quality control metrics to verify success before proceeding.

Protocol 3.1: Vilsmeier-Haack Mediated Deoxychlorination

Objective: Convert quinazolin-4(3H)-one to 4-chloroquinazoline.

-

Mechanistic Causality: Phosphorus oxychloride ( POCl3 ) alone is often sluggish. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. The oxygen of the quinazolinone attacks this intermediate, transforming a poor leaving group (-OH tautomer) into an exceptional one, facilitating rapid chloride attack.

Step-by-Step Procedure:

-

Suspend 10 mmol of quinazolin-4(3H)-one in 15 mL of POCl3 under an inert argon atmosphere.

-

Add 3 drops of anhydrous DMF (catalyst).

-

Reflux the mixture at 105°C for 3 hours.

-

Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl3 .

-

Critical Quench: Pour the residue over crushed ice and neutralize with saturated aqueous NaHCO3 to pH 7. Extract with ethyl acetate (3 x 20 mL). Causality: Immediate neutralization prevents the hydrolysis of the highly reactive 4-chloroquinazoline back to the starting material.

Self-Validation Metrics:

-

TLC: Disappearance of the UV-active starting material ( Rf ~0.6, EtOAc:Hexane 1:1) and appearance of a higher-running spot ( Rf ~0.8) due to the loss of the hydrogen-bonding N-H group.

-

IR Spectroscopy: Complete disappearance of the strong lactam C=O stretch (~1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹).

Protocol 3.2: Microwave-Assisted Nucleophilic Aromatic Substitution ( SNAr )

Objective: Couple 4-chloroquinazoline with a substituted aniline to yield the final 4-aminoquinazoline.

-

Mechanistic Causality: The C4 position of quinazoline is electron-deficient due to the electron-withdrawing nature of the two pyrimidine nitrogens. However, bulky or electron-poor anilines require high activation energy. Isopropanol (iPrOH) is selected as a polar protic solvent to stabilize the Meisenheimer complex transition state. Microwave (MW) irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes and minimizing thermal degradation byproducts.

Step-by-Step Procedure:

-

Dissolve 5 mmol of 4-chloroquinazoline and 5.5 mmol of the substituted aniline in 10 mL of iPrOH in a microwave-safe vial.

-

Seal the vial and subject it to microwave irradiation (120°C, 150 W) for 15 minutes.

-

Cool the vial. The product typically precipitates directly from the iPrOH upon cooling.

-

Filter the precipitate and wash with cold iPrOH, followed by diethyl ether.

Self-Validation Metrics:

-

TLC: The product spot runs significantly lower ( Rf ~0.3) than the 4-chloro intermediate due to the reintroduction of the polar N-H bond.

-

¹H NMR (DMSO-d₆): Confirmation is absolute upon observing the appearance of a distinct secondary amine N-H proton signal at δ 9.5–10.0 ppm. The characteristic quinazoline C2-H proton must appear as a sharp singlet at δ ~8.6 ppm.

Quantitative SAR & Kinase Selectivity Data

The substitution pattern on the aniline ring dictates the specific kinase targeted by the quinazoline derivative. The table below summarizes the Structure-Activity Relationship (SAR) and quantitative inhibitory data for benchmark FDA-approved amino-quinazolines.

| Compound | Target Kinase(s) | Typical IC₅₀ (nM) | Clinical Indication | Key Structural Feature |

| Gefitinib | EGFR (WT) | 2 – 30 | NSCLC | 3-chloro-4-fluoroaniline at C4 |

| Erlotinib | EGFR (WT) | 2 – 20 | NSCLC, Pancreatic | 3-ethynylaniline at C4 |

| Afatinib | EGFR, HER2 | 0.5 – 14 | NSCLC (Mutated) | Irreversible Michael acceptor at C6 |

| Lapatinib | EGFR, HER2 | 10 – 15 | Breast Cancer | Bulky 3-fluorobenzyloxy aniline at C4 |

Data aggregated from authoritative pharmacological reviews on quinazoline derivatives ()[4].

Future Trajectories: Green Chemistry & Nanocatalysis

While traditional syntheses rely on harsh reagents like POCl3 , modern drug development is pivoting toward sustainable methodologies. Recent advances highlight the synthesis of quinazoline analogues in aqueous media utilizing recoverable nanocatalysts (e.g., Titanium Silicon Oxide nanopowders) and transition-metal-free cascade cyclizations. These green chemistry approaches maintain high yields while drastically reducing the E-factor (environmental impact) of the synthetic workflow, representing the next frontier in the scalable manufacturing of bioactive quinazolines.

References

-

Das, D., et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry." European Journal of Medicinal Chemistry, 170, 55-72. URL:[Link]

-

Al-Omary, F. A., et al. (2023). "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules, 28(7), 3037. URL:[Link]

-

Franco, M., et al. (2024). "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." ResearchGate. URL:[Link]

-

Jafari, E., et al. (2016). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 11(1), 1-14. URL:[Link]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 2-Aminoquinazoline-6-carboxylic acid

Introduction: Unlocking the Potential of a Privileged Heterocycle

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class of heterocycles, 2-Aminoquinazoline-6-carboxylic acid emerges as a particularly valuable synthetic building block. Its bifunctional nature, presenting a nucleophilic amino group at the 2-position and a carboxylic acid at the 6-position, offers orthogonal handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries for drug discovery and materials science.

This guide provides an in-depth exploration of 2-Aminoquinazoline-6-carboxylic acid as a synthetic intermediate. We will delve into its key reactive sites, provide field-proven protocols for its derivatization, and discuss its applications in the development of cutting-edge therapeutics. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

Table 1: Physicochemical Properties of 2-Aminoquinazoline-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 2138080-46-1 | [3] |

| Molecular Formula | C₉H₇N₃O₂ | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| Appearance | Off-white to pale yellow solid (typical) | N/A |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; poorly soluble in water and nonpolar organic solvents. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Recommended storage temperature: 2-8°C.[3] | [3][4] |

Safety First: Handling and Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[4][5]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4][6]

-

Ingestion: Do NOT induce vomiting. If conscious, give water to drink.[4]

-

In all cases of exposure, seek immediate medical attention.[4][6]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Synthetic Transformations: A Two-Pronged Approach

The synthetic utility of 2-Aminoquinazoline-6-carboxylic acid lies in the differential reactivity of its two functional groups. The carboxylic acid is amenable to standard amide coupling reactions, while the 2-amino group can participate in various transformations, including N-alkylation, N-arylation, and acylation. Furthermore, the quinazoline core itself can be functionalized, often through palladium-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present.

Amide Bond Formation at the 6-Position Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7] The carboxylic acid moiety of 2-Aminoquinazoline-6-carboxylic acid can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

This method is a classic and reliable approach for amide bond formation, particularly noted for its water-soluble byproducts, which simplifies purification.[8]

Workflow for EDC/HOBt Mediated Amide Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

-

2-Aminoquinazoline-6-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Aminoquinazoline-6-carboxylic acid (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF.

-

Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

For more sterically hindered amines or when faster reaction times are desired, uronium-based coupling reagents such as HATU are highly effective.[9]

Materials:

-

2-Aminoquinazoline-6-carboxylic acid

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask under an inert atmosphere, dissolve 2-Aminoquinazoline-6-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

-

Add HATU (1.1 eq.) and DIPEA (2.0 eq.).

-

Stir the mixture for 15-30 minutes at room temperature for pre-activation.

-

Add the amine (1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Perform an aqueous work-up and purification as described in Protocol 1.

Palladium-Catalyzed Cross-Coupling Reactions

While 2-Aminoquinazoline-6-carboxylic acid itself is not primed for cross-coupling, its halogenated derivatives are excellent substrates for powerful C-C and C-N bond-forming reactions. For instance, a bromo or iodo substituent at the 4-, 7-, or 8-position would serve as a versatile handle. The presence of the unprotected 2-amino group can be tolerated under carefully selected reaction conditions.[10]

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds.[11] This protocol outlines a general procedure for the coupling of a hypothetical 8-bromo-2-aminoquinazoline-6-carboxylic acid with an arylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields.[10][12]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Halogenated 2-aminoquinazoline-6-carboxylic acid derivative (e.g., 8-bromo)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

-

Phosphine ligand (e.g., SPhos, XPhos) if not using a pre-catalyst like Pd(dppf)Cl₂

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene/water mixture)

Procedure:

-

To an oven-dried Schlenk tube, add the halogenated 2-aminoquinazoline-6-carboxylic acid derivative (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent (e.g., dioxane/water 4:1).

-

Place the reaction in a pre-heated oil bath at 80-110°C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

Note on Selectivity: In cases of di- or poly-halogenated quinazolines, the reactivity towards oxidative addition follows the order I > Br > Cl, allowing for selective cross-coupling at the more reactive site.[13]

-

Heck Reaction: For the synthesis of alkenyl-substituted quinazolines, the Heck reaction provides a powerful tool, coupling the halogenated quinazoline with an alkene in the presence of a palladium catalyst and a base.[1][14]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at a halogenated position of the quinazoline core.[15][16][17]

Applications in Medicinal Chemistry

The 2-aminoquinazoline scaffold is a key pharmacophore in numerous approved and investigational drugs, particularly in oncology.[1] Derivatives of 2-Aminoquinazoline-6-carboxylic acid are of significant interest for the development of:

-

Kinase Inhibitors: The quinazoline ring is a well-established ATP-mimetic scaffold. By elaborating the 2-amino and 6-carboxamide positions, researchers can target the ATP-binding sites of various kinases implicated in cancer, such as EGFR, VEGFR, and Lck.[1]

-

Carbonic Anhydrase Inhibitors: Certain anilinoquinazoline derivatives bearing a carboxylic acid have been shown to be potent inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII.[18]

-

Antimicrobial Agents: The quinazoline skeleton has been explored for the development of novel antibacterial and antifungal agents.[19][20]

Table 2: Representative Biological Activities of 2-Aminoquinazoline Derivatives

| Derivative Class | Target | Therapeutic Area |

| 4-Anilinoquinazolines | EGFR, VEGFR | Oncology |

| 2-Aryl-4-aminoquinazolines | Dihydrofolate reductase (DHFR) | Infectious Diseases |

| 2-Aminoquinazoline-based compounds | Lck, Aurora Kinase | Oncology, Inflammatory Diseases |

| Anilinoquinazoline carboxylic acids | Carbonic Anhydrase IX/XII | Oncology |

Conclusion

2-Aminoquinazoline-6-carboxylic acid represents a highly versatile and valuable building block for synthetic and medicinal chemists. Its orthogonal functional groups allow for a wide range of derivatizations through robust and well-established synthetic methodologies. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to leverage the potential of this privileged scaffold in their drug discovery and materials science programs. By understanding the reactivity and synthetic possibilities of this compound, the scientific community can continue to build upon the rich history of the quinazoline core to develop novel molecules with significant therapeutic impact.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. BenchChem.

- MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.

- Castrol. (2019, October 10).

- Ismail, N. S., et al. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. PMC.

- Chigor, V. N., & Smith, P. J. (n.d.).

- ChemScene. (n.d.). 2138080-46-1 | 2-Aminoquinazoline-6-carboxylic acid. ChemScene.

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.

- PubChem. (n.d.). Quinazoline-6-carboxylic acid. PubChem.

- Sigma-Aldrich. (n.d.). 2-[(pentan-2-yl)amino]quinazoline-6-carboxylic acid. Sigma-Aldrich.

- Iska, V. B. R., & Laxmi, S. V. (2017, April 12). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.

- Wikipedia. (n.d.).

- Sigma-Aldrich. (2025, October 15).

- MedChemExpress. (2025, October 19).

- Wikipedia. (n.d.). Heck reaction. Wikipedia.

- Reddy, L. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- CymitQuimica. (2024, December 19).

- Duddeck, H., et al. (n.d.).

- Lee, H., et al. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Al-Tel, T. H., et al. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC.

- Fisher Scientific. (2012, July 12).

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, June 30).

- Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. YouTube.

- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.

- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling. Alfa Chemistry.

- Panda, N., et al. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.

- Umehara, T., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- Wölfling, J., et al. (2018, May 4).

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.

- Dabhi, R. C., et al. (2022, August 29).

- MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.

- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,....

- Sigma-Aldrich. (n.d.). 2-[(2-methoxyethyl)(methyl)amino]quinazoline-6-carboxylic acid. Sigma-Aldrich.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application of 2-Aminoquinazolines in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

This technical guide provides an in-depth exploration of the application of 2-aminoquinazoline scaffolds in the design and development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various human cancers. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction: The Rationale for Targeting EGFR with 2-Aminoquinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime target for therapeutic intervention.

The quinazoline core has emerged as a privileged scaffold in the development of EGFR inhibitors, with several clinically approved drugs, such as gefitinib and erlotinib, based on this structure.[4][5] The 2-aminoquinazoline and its related 2-(amino)quinazolin-4(3H)-one derivatives represent a significant class of these inhibitors. Their planar structure allows for effective interaction within the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its catalytic activity.[1] This guide will delve into the nuances of this chemical class, from their synthesis to their biological evaluation.

Mechanism of Action: How 2-Aminoquinazolines Inhibit EGFR

2-Aminoquinazoline-based inhibitors primarily function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The binding of ATP to this domain is a prerequisite for the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation cascade, effectively silencing the pro-survival and proliferative signals.

The quinazoline ring system acts as a scaffold, positioning key pharmacophoric elements for optimal interaction with the amino acid residues in the ATP-binding cleft. The 2-amino group, or a substituted amino group at this position, can participate in crucial hydrogen bonding interactions, contributing to the binding affinity and selectivity of the inhibitor.[1]

Visualizing the EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling cascade and the point of intervention for 2-aminoquinazoline inhibitors.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 2-aminoquinazoline-based EGFR inhibitors are intricately linked to their substitution patterns. Key SAR observations from various studies are summarized below:

-

The 2-Amino Group: The amino group at the C2 position can be a primary amine or substituted with various alkyl or aryl groups. This position is crucial for establishing hydrogen bonds within the ATP binding pocket, and modifications here can significantly impact inhibitor potency.[1]

-

Substitutions on the Quinazoline Core: Halogenation, particularly at the 6- and 7-positions of the quinazoline ring, has been shown to enhance the anticancer activity of these compounds.[6]

-

The 4-Anilino Moiety: For 4-anilino-2-aminoquinazoline derivatives, substitutions on the aniline ring are critical for interaction with the hydrophobic regions of the ATP-binding site. Electron-withdrawing groups on the terminal benzene ring have been shown to increase inhibitory activity against both EGFR and VEGFR2.[4]

| Compound Series | Key Structural Features | Observed Activity Trend | Reference |

| 2-((Substituted-benzyl)amino)quinazolin-4(1H)-one | Variation of substituents on the benzyl group at the 2-amino position. | Introduction of a 2-chloro substituent on the benzyl ring resulted in high potency (IC50 = 1.37 nM). | [1] |

| 2,3-disubstituted quinazolin-4(3H)-ones | Hybrid molecules with amino acids at the 3-position. | l-glutamine substitution at position 3 showed higher activity than erlotinib against MDA-MBA-231 cells. | [6] |

| Diaryl-thiourea-linked quinazolines | Thiourea linkage at the 4-position of the quinazoline core. | Two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity. | [4] |

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-aminoquinazoline-based EGFR inhibitors.

Protocol 1: Synthesis of a Representative 2-(Amino)quinazolin-4(3H)-one Derivative

This protocol is adapted from methodologies reported for the synthesis of 2-substituted quinazolinone derivatives.[7]

Objective: To synthesize a 2-(substituted-amino)quinazolin-4(3H)-one derivative as a potential EGFR inhibitor.

Materials:

-

Isatoic anhydride

-

Appropriate primary amine (e.g., methylamine solution)

-

2-Chloroacetyl chloride

-

Glacial acetic acid

-

p-Hydroxybenzaldehyde

-

Anhydrous potassium carbonate

-

Potassium iodide

-

N,N-Dimethylformamide (DMF)

-

Appropriate substituted aniline

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Isopropyl alcohol

Procedure:

-

Synthesis of 2-amino-N-methylbenzamide:

-

In a round-bottom flask, dissolve isatoic anhydride in THF.

-

Add a 30% aqueous solution of methylamine dropwise while stirring at room temperature.

-

Stir for 1 hour.

-

Add ethyl acetate and saturated brine.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[7]

-

-

Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one:

-

To a solution of 2-amino-N-methylbenzamide in glacial acetic acid, add 2-chloroacetyl chloride.

-

Heat the mixture to reflux for 10 hours.

-

Concentrate the mixture in vacuo and neutralize with aqueous sodium carbonate.

-

Filter the precipitate and recrystallize from isopropyl alcohol to yield the product.[7]

-

-

Synthesis of the final 2-(substituted-amino)quinazolin-4(3H)-one derivative:

-

The 2-(chloromethyl) intermediate can be further reacted with various nucleophiles, such as substituted phenols or anilines, to generate a library of compounds. For example, reaction with a substituted aniline in the presence of a suitable base and solvent will yield the desired 2-((substituted-anilino)methyl)-3-methylquinazolin-4(3H)-one.

-

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega and is designed to measure the direct inhibitory effect of a compound on EGFR kinase activity.[8][9]

Objective: To determine the IC50 value of a 2-aminoquinazoline derivative against recombinant human EGFR.

Materials:

-

Recombinant human EGFR kinase (wild-type and/or mutant)

-

Poly-Glu-Tyr (4:1) or other suitable kinase substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[9]

-

Test Inhibitor (2-aminoquinazoline derivative)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate in kinase assay buffer.

-

Assay Plate Setup:

-

Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a 2-aminoquinazoline derivative to inhibit EGFR autophosphorylation in a cellular context.[10]

Objective: To determine the effect of a test compound on EGF-stimulated EGFR phosphorylation in a cancer cell line (e.g., A431).

Materials:

-

A431 human epidermoid carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.[10]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR.

-

Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.

-

Determine the concentration-dependent inhibition of EGFR phosphorylation by the test compound.

-

Protocol 4: Cell Viability Assay (MTT)

This protocol measures the effect of a 2-aminoquinazoline derivative on the proliferation and survival of cancer cells.[11]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827).

Materials:

-

EGFR-dependent cancer cell lines

-

Cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated cells (100% viability).

-

Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI50 value.

-

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis and evaluation of 2-aminoquinazoline EGFR inhibitors.

Application Notes and Troubleshooting

-

Synthesis: The synthesis of quinazolinone derivatives can sometimes result in low yields. Optimization of reaction conditions, such as temperature, reaction time, and catalyst, may be necessary. Purification by column chromatography is often required to obtain compounds of high purity.

-

Solubility: Some quinazoline derivatives may exhibit poor solubility in aqueous solutions. It is crucial to prepare stock solutions in an appropriate organic solvent, such as DMSO, and to ensure that the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Assay Interference: Colored or fluorescent compounds can interfere with certain assay formats. It is important to include appropriate controls, such as compound-only wells, to assess for any potential interference.

-

Cell Line Selection: The choice of cell lines for cellular assays is critical. It is advisable to use a panel of cell lines with known EGFR mutation status (e.g., wild-type, activating mutations, resistance mutations) to assess the selectivity profile of the inhibitor.

-

Data Interpretation: The IC50 values obtained from biochemical assays and the GI50 values from cell-based assays may differ. This can be due to various factors, including cell permeability, off-target effects, and cellular metabolism of the compound. A comprehensive evaluation should consider data from both types of assays.

Conclusion

The 2-aminoquinazoline scaffold continues to be a fertile ground for the discovery of novel EGFR inhibitors. The versatility of this chemical class allows for fine-tuning of the pharmacological properties to achieve high potency and selectivity. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to develop the next generation of EGFR-targeted therapies. A thorough understanding of the structure-activity relationships and the application of a comprehensive suite of in vitro assays are paramount to the successful development of these promising anticancer agents.

References

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

-

SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

-

Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Eck, M. J., & Yun, C.-H. (2021). Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Proceedings of the National Academy of Sciences, 118(50), e2114223118. [Link]

-

Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), 43-64. [Link]

-

Fereidoonnezhad, M., Iman, M., Faghih, Z., & Sakhteman, A. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 18(1), 294-309. [Link]

-

Chen, Y.-L., Chen, Y.-L., & Lu, C.-P. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4887. [Link]

-

Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

-

Patel, H. M., Pawar, R., Ansari, A., Noolvi, M., & Surana, S. (n.d.). Design and Synthesis of Quinazolinones as EGFR inhibitors to Overcome EGFR Resistance Obstacle. Academia.edu. Retrieved from [Link]

-

Al-Suhaimi, K. M., Al-Suhaimi, K. M., & El-Sayed, M. A.-A. (2020). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 25(19), 4554. [Link]

-

Zhang, Y., Zhang, Y., & Liu, Y. (2020). Design, synthesis and biological evaluation of 2H-[11][12]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Advances, 10(52), 31221-31234. [Link]

-

Wang, Y., Wang, Y., & Li, Y. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1152-1160. [Link]

-

Aly, M. H., Aly, M. H., & El-Gamal, K. M. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 14(12), 8561-8575. [Link]

-

Al-Omaim, W. S., Al-Omaim, W. S., & Al-Ghorbani, M. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(5), 106509. [Link]

-

Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64. [Link]

-

Adottu, C., Adottu, C., & Ch, S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9), 69-75. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.de [promega.de]

- 9. promega.com.cn [promega.com.cn]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Structural Characterization of 2-Aminoquinazoline-6-carboxylic acid: A Guide to NMR and Mass Spectrometry Analysis

An Application Note for Researchers and Drug Development Professionals

Introduction

2-Aminoquinazoline-6-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core, a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of both an amino group and a carboxylic acid moiety makes it a versatile scaffold in medicinal chemistry and drug discovery. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. Accurate structural elucidation and purity assessment are therefore critical steps in the synthesis and development of novel therapeutics based on this framework.

This application note provides a detailed guide to the characterization of 2-Aminoquinazoline-6-carboxylic acid using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] We will explore the theoretical underpinnings of these methods, present field-proven protocols for sample preparation and data acquisition, and provide an expert interpretation of the expected spectral data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently verify the structure and identity of this important chemical entity.

Molecular Properties Summary

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. The key properties for 2-Aminoquinazoline-6-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| CAS Number | 2138080-46-1 | [3] |

| Appearance | Solid (predicted) | |

| SMILES | O=C(C1=CC=C2N=C(N)N=CC2=C1)O | [3] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei.[2][4] It provides rich information about the chemical environment, connectivity, and relative abundance of specific nuclei, primarily ¹H (protons) and ¹³C.[5]

The Causality Behind NMR: A Brief Overview

The principle of NMR relies on the phenomenon that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[5][6] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[7] By applying radiofrequency (RF) pulses, we can excite the nuclei, causing them to transition to a higher energy state. As they relax back to their ground state, they emit an RF signal. The precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment around the nucleus, allowing us to distinguish between different atoms within a molecule.[2][4]

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved signals.

Materials:

-

2-Aminoquinazoline-6-carboxylic acid (5-25 mg for ¹H; 50-100 mg for ¹³C)[8][9]

-

Deuterated solvent (e.g., DMSO-d₆)

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Filter (e.g., cotton or glass wool plug)

Step-by-Step Protocol:

-

Weigh the Sample: Accurately weigh the required amount of 2-Aminoquinazoline-6-carboxylic acid and place it into a clean, dry vial.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11] DMSO-d₆ is an excellent choice as it can dissolve the polar carboxylic acid and amine groups while ensuring their labile protons are observable.

-

Ensure Complete Dissolution: Gently agitate or vortex the vial to ensure the compound is fully dissolved. If necessary, gentle warming can be applied. A homogenous solution is critical for high-resolution spectra.[11]

-

Filtration: Place a small, clean plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can interfere with the magnetic field homogeneity.[8][12]

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top; do not use tape or paper labels that can affect the tube's balance in the spinner.[10][12]

NMR Analysis Workflow Diagram

Caption: NMR analysis workflow from sample preparation to structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data (in DMSO-d₆): The following are expert predictions based on typical chemical shifts for this structural class. Actual values may vary slightly.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~8.6 - 8.8 | d (doublet) | 1H | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. |

| H-7 | ~8.2 - 8.4 | dd (doublet of doublets) | 1H | Influenced by ortho and meta couplings. |

| H-8 | ~7.8 - 8.0 | d (doublet) | 1H | Standard aromatic proton chemical shift. |

| H-4 | ~9.0 - 9.2 | s (singlet) | 1H | Proton on the pyrimidine ring, significantly deshielded by two adjacent nitrogen atoms. |

| -NH₂ | ~7.0 - 7.5 | br s (broad singlet) | 2H | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |

| -COOH | ~12.0 - 13.0 | br s (broad singlet) | 1H | Highly deshielded acidic proton, signal is often broad. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a distinct carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆): Predictions are based on standard chemical shift ranges for aromatic and heterocyclic carbons.[13]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic) | ~165 - 175 | Typical range for a carboxylic acid carbon.[14] |

| C-2 (C-NH₂) | ~160 - 165 | Carbon attached to two nitrogen atoms, highly deshielded. |

| C-4 | ~150 - 155 | Aromatic carbon adjacent to nitrogen. |

| C-8a | ~148 - 152 | Bridgehead carbon adjacent to nitrogen. |

| C-6 | ~135 - 140 | Aromatic carbon attached to the carboxylic acid group. |

| C-7 | ~125 - 130 | Standard aromatic carbon. |

| C-5 | ~120 - 125 | Standard aromatic carbon. |

| C-8 | ~115 - 120 | Standard aromatic carbon. |

| C-4a | ~110 - 115 | Bridgehead aromatic carbon. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] It is indispensable for determining the molecular weight of a compound and confirming its elemental formula.[16][17] For molecules like 2-Aminoquinazoline-6-carboxylic acid, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact.[18][19]

The Causality Behind ESI-MS: A Brief Overview

In ESI, a sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets.[20] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[19] These gas-phase ions are then guided into the mass analyzer, which separates them based on their m/z ratio.[18] The result is a spectrum showing the relative abundance of ions at each m/z value.

Experimental Protocol: ESI-MS Sample Preparation

Materials:

-

Analyte solution from NMR preparation (can be diluted) OR a freshly prepared solution (approx. 1 mg/mL)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for positive ion mode)

-

Syringe and filter (0.22 µm)

Step-by-Step Protocol:

-

Prepare Stock Solution: Dissolve a small amount of the compound in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

-

Dilute for Analysis: Take an aliquot of the stock solution (e.g., 10 µL) and dilute it with a solvent mixture appropriate for ESI, such as 1 mL of 50:50 acetonitrile/water.[18]

-

Enhance Ionization: For positive ion mode, which is ideal for this nitrogen-containing compound, add a small amount of formic acid (to a final concentration of 0.1%) to the diluted sample. This promotes protonation.[21]

-

Filter the Sample: To prevent blockage of the ESI source, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.[18]

Mass Spectrometry Analysis Workflow Diagram

Caption: Mass spectrometry workflow from sample preparation to molecular weight confirmation.

ESI-MS Spectral Analysis

The primary goal of the ESI-MS analysis is to identify the molecular ion peak, which confirms the molecular weight of the compound.

Predicted Mass Spectrometry Data (Positive Ion Mode):

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₉H₈N₃O₂]⁺ | 190.0611 | The protonated molecular ion. This is expected to be the base peak, confirming the molecular weight of the analyte. |

| [M+Na]⁺ | [C₉H₇N₃O₂Na]⁺ | 212.0430 | A common adduct observed in ESI-MS, formed by the association of the analyte with a sodium ion. |

Expert Note: High-resolution mass spectrometry (HRMS) can provide an experimentally determined m/z value with high precision (e.g., to four decimal places). This allows for the confident confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.

Conclusion